molecular formula C12H12N2O3 B1457578 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369014-08-3

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B1457578
CAS No.: 1369014-08-3
M. Wt: 232.23 g/mol
InChI Key: AMPMJKMEQXYVAL-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid and related compounds demonstrate versatility in chemical synthesis, serving as building blocks for synthesizing a new generation of active-site model compounds of cytochrome c oxidase (CcO). The regioselective synthesis of these compounds through methods such as Cu-catalyzed coupling and methoxycarbonylation highlights their potential in chemical research for understanding proton transfer processes in CcO (Collman et al., 2000).

Coordination Polymers and Crystal Structures

Research into this compound derivatives extends into the construction of coordination polymers using multifunctional imidazole dicarboxylates as spacers. These polymers exhibit varied dimensional structures and coordination modes, contributing to the understanding of the ligands' strong coordination ability and their potential applications in material science (Xiong et al., 2013).

Antifungal Activity

Studies on the effects of substituents of imidazole derivatives have shown significant antifungal activity, particularly against C. neoformans. The structural analysis of these compounds reveals the influence of electron-donating/withdrawing groups on the acid-base properties of the imidazole nucleus, which correlates with their biological activity (Macías et al., 2018).

Corrosion Inhibition

The synthesis of imidazole derivatives with methoxyphenyl groups has been explored for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies demonstrate the potential of such compounds in protecting against corrosion, with specific derivatives showing up to 96% inhibition efficiency. The research provides insights into the adsorption mechanisms and the mixed type of inhibition these molecules offer (Prashanth et al., 2021).

Biochemical Analysis

Biochemical Properties

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitogen-activated protein kinases (MAP kinases), activator protein-1 (AP-1), and matrix metalloproteinases (MMPs) in human dermal fibroblasts . These interactions suggest that the compound may influence various signaling pathways and enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to reduce ultraviolet B (UVB)-induced intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of MAP kinases, AP-1, and MMPs . Additionally, it inhibits UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression, thereby reducing inflammation and protecting cells from photodamage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. It inhibits the phosphorylation of MAP kinases and AP-1, which are crucial for cell signaling and gene expression . The compound also inhibits the expression of Smad7 protein and elevates total collagen content in human dermal fibroblasts, indicating its role in maintaining cellular structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its activity in reducing UVB-induced ROS production and inhibiting inflammatory responses over extended periods . Long-term studies indicate that it can ameliorate UVB-induced erythema and wrinkle formation in hairless mice, suggesting its potential for long-term use in protecting against photodamage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations of 5–50 µM, the compound does not show cytotoxicity and effectively reduces UVB-induced ROS production and inflammation . Higher doses may lead to increased efficacy in reducing photodamage, but the threshold for toxic or adverse effects has not been clearly established .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as MAP kinases and AP-1 . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. The exact metabolic pathways and the role of specific cofactors remain to be fully elucidated.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAP kinases and AP-1 to modulate cellular signaling pathways . This localization is essential for its role in reducing inflammation and protecting cells from photodamage.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMJKMEQXYVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.